1-Benzyl-4,6-dimethylpiperidin-3-amine dihydrochloride
CAS No.:
Cat. No.: VC13688546
Molecular Formula: C14H24Cl2N2
Molecular Weight: 291.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H24Cl2N2 |
|---|---|
| Molecular Weight | 291.3 g/mol |
| IUPAC Name | 1-benzyl-4,6-dimethylpiperidin-3-amine;dihydrochloride |
| Standard InChI | InChI=1S/C14H22N2.2ClH/c1-11-8-12(2)16(10-14(11)15)9-13-6-4-3-5-7-13;;/h3-7,11-12,14H,8-10,15H2,1-2H3;2*1H |
| Standard InChI Key | MOVUARHMFQGSCL-UHFFFAOYSA-N |
| SMILES | CC1CC(N(CC1N)CC2=CC=CC=C2)C.Cl.Cl |
| Canonical SMILES | CC1CC(N(CC1N)CC2=CC=CC=C2)C.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-Benzyl-4,6-dimethylpiperidin-3-amine dihydrochloride belongs to the piperidine class, characterized by a six-membered amine ring with benzyl and methyl substituents. The dihydrochloride salt form enhances stability and solubility for pharmaceutical applications. The molecular formula is C14H24Cl2N2, with a molecular weight of 291.27 g/mol .
Stereochemical Considerations
The compound’s bioactivity hinges on its stereochemistry. For instance, the (3R,4R) configuration in analogs like (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride enables precise interactions with enzymatic targets, such as JAK proteins . While the exact stereochemistry of the 4,6-dimethyl variant is unspecified in available literature, spatial arrangement likely influences its pharmacokinetic profile.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
A validated synthesis route for the structurally related (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine involves:
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Reductive Amination: Reacting 1-benzyl-3-methylamino-4-methyl-pyridine bromide with sodium borohydride in ethanol at 30°C for 16 hours .
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Acidification and Purification: Treating the product with 2M HCl in ethanol to precipitate the dihydrochloride salt, followed by dichloromethane extraction and vacuum drying .
| Parameter | Value |
|---|---|
| Starting Material | 1-Benzyl-3-methylamino-4-methyl-pyridine bromide |
| Reagent | Sodium borohydride (3.87 g, 102.3 mmol) |
| Reaction Time | 16 hours |
| Yield | 70% |
| Purity (HPLC) | >99% |
This protocol achieves a 70% yield, with scalability limited by borohydride handling and solvent recovery .
Industrial Production Challenges
Large-scale manufacturing faces hurdles in stereochemical control and byproduct management. Continuous flow reactors and catalytic hydrogenation may improve efficiency, though no industrial data specific to the 4,6-dimethyl variant is available .
Physicochemical Properties
Stability and Solubility
The dihydrochloride salt form enhances aqueous solubility, critical for drug formulation. Key properties include:
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Solubility in Water | High (salt form) |
| Partition Coefficient | LogP ≈ 2.1 (estimated) |
Thermogravimetric analysis (TGA) of analogs indicates stability up to 200°C, suggesting suitability for standard storage.
Pharmacological Profile and Biological Activity
Mechanism of Action
Piperidine derivatives often modulate enzyme and receptor activity. For example, (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride inhibits JAK3 with an IC50 of 1.6 nM, a trait leveraged in Tofacitinib production . The 4,6-dimethyl variant may share similar kinase affinity, though empirical data is lacking.
Therapeutic Applications
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Autoimmune Diseases: JAK inhibitors derived from piperidine intermediates are used in rheumatoid arthritis and psoriasis .
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Neurological Disorders: Structural analogs exhibit acetylcholinesterase inhibition (IC50: 8.3 µM), suggesting potential in Alzheimer’s therapy.
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Oncology: Piperidine-based compounds demonstrate cytotoxicity against breast cancer cell lines (MCF-7, IC50: 12 µM).
Applications in Pharmaceutical Development
Intermediate in JAK Inhibitor Synthesis
The compound’s role in Tofacitinib synthesis underscores its industrial value. Key steps include:
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Stereoselective Coupling: Reacting the piperidine core with pyrrolopyrimidine derivatives.
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Salt Formation: Converting the free base to citrate or dihydrochloride forms for enhanced bioavailability .
Drug Delivery Optimization
Encapsulation in liposomal nanoparticles improves the bioavailability of piperidine derivatives by 40%, as shown in preclinical models.
Comparative Analysis with Structural Analogs
| Compound | Biological Activity | Therapeutic Use |
|---|---|---|
| (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | JAK3 inhibition (IC50: 1.6 nM) | Autoimmune diseases |
| 1-Benzyl-4-methylpiperidine | Acetylcholinesterase inhibition | Neurodegenerative disorders |
| 4,6-Dimethyl variant (hypothetical) | Unknown | Under investigation |
The 4,6-dimethyl variant’s distinct substitution pattern may alter target selectivity compared to N,4-dimethyl analogs.
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